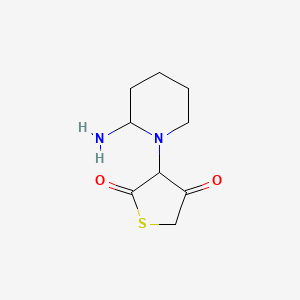
Sodium 3-phenylpropane-1-sulfonate
Übersicht
Beschreibung
Sodium 3-phenylpropane-1-sulfonate is a useful research compound. Its molecular formula is C9H11NaO3S and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 3-phenylpropane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-phenylpropane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sodium dodecyl benzene sulfonate serves as an effective catalyst in the tandem Knoevenagel-Michael reaction for aromatic aldehydes with 1-phenyl-3-methyl-5-pyrazolone in water, aiding in the synthesis of specific compounds (Zheng et al., 2018).
Sodium sulfide can degrade humic acids to produce compounds like 3-phenylpropan-1-ol and benzyl alcohol, demonstrating its utility in chemical transformations (Burdon et al., 1974).
Sodium lignosulfonates, with low degrees of sulfonation, effectively disperse carbon black in aqueous media, enhancing colloidal stability through electrostatic repulsion and steric hindrance (Subramanian & Øye, 2021).
Sodium sulfinates have shown promise in transition-metal-free C-S bond formation processes, which is significant for medicinal, material, and synthetic chemistry applications (Pandya & Mhaske, 2014).
Sodium 3-bromopropane sulfonate in ionic liquids is a nontoxic alternative for introducing N-sulfopropyl groups in chemiluminescent acridinium ester labels, which are used in clinical diagnostics (Natrajan & Wen, 2013).
Sodium 3-ethyl-7-isopropyl-[2-14C]-azulene-1-sulfonate, a compound with anti-inflammatory and anti-ulcerous activity, was synthesized for potential therapeutic applications (Suzaka, Tomiyama, & Ikegami, 1990).
Eigenschaften
IUPAC Name |
sodium;3-phenylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c10-13(11,12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJCFTZNOLMBSQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-phenylpropane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



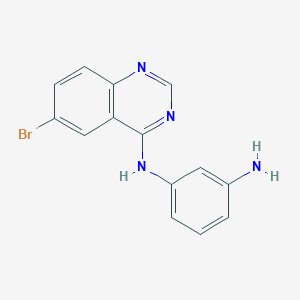
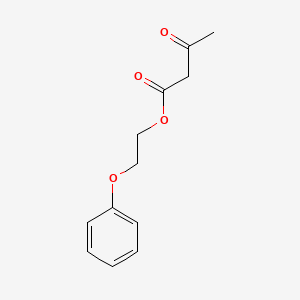
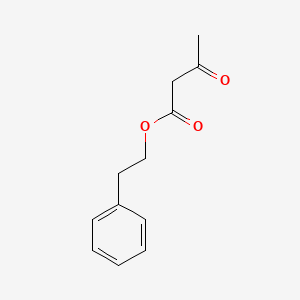

![6-methyl-1H-pyrazolo[3,4-c]pyrazole](/img/structure/B8140228.png)
![1-[(Z)-2-nitroethenyl]-3-propan-2-ylbenzene](/img/structure/B8140233.png)

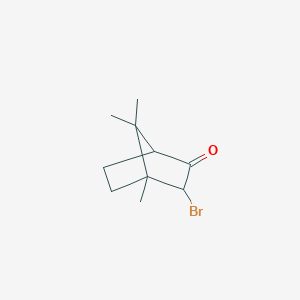
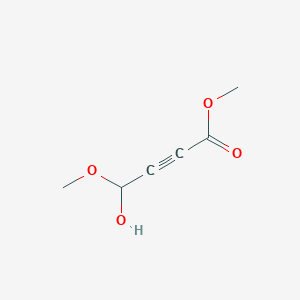


![[3-(4-Fluoro-3-methylphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140270.png)
